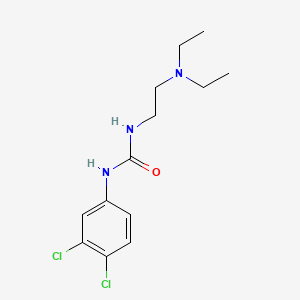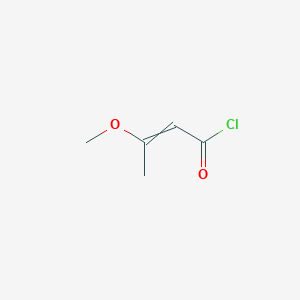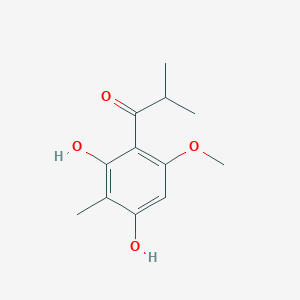
4-(Isoquinolin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isoquinolin-1-yl)butanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline moiety attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with butanoic acid derivatives under specific conditions. For example, isoquinoline can be reacted with butyric anhydride in the presence of a catalyst to yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are coupled with butanoic acid derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(Isoquinolin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(Isoquinolin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Isoquinolin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the butanoic acid chain.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
4-Quinolone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
4-(Isoquinolin-1-yl)butanoic acid is unique due to the presence of both the isoquinoline moiety and the butanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
特性
CAS番号 |
92028-67-6 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
4-isoquinolin-1-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)7-3-6-12-11-5-2-1-4-10(11)8-9-14-12/h1-2,4-5,8-9H,3,6-7H2,(H,15,16) |
InChIキー |
CCBQWFUMCSXLGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


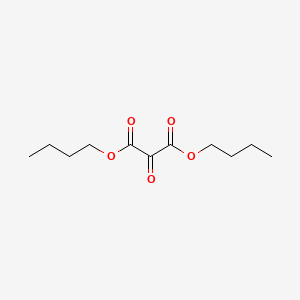


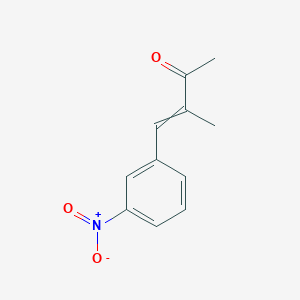
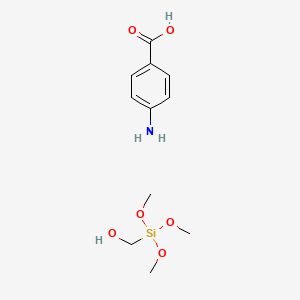
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)

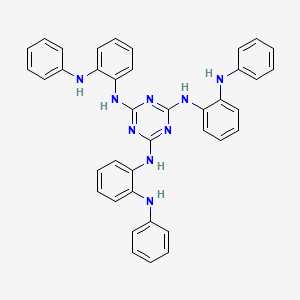
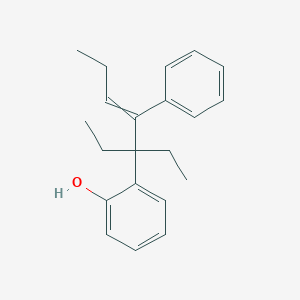
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

